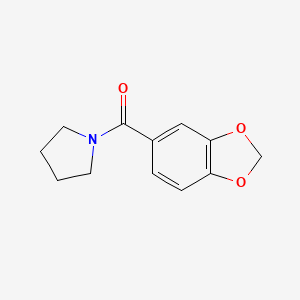

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multi-step chemical processes, including ring-opening followed by ring-closure reactions, 1,3-dipolar cycloaddition reactions, and cyclization reactions. For example, the synthesis of novel compounds through reactions involving pyrrolidine precursors has been detailed, showing high yields and specific conditions favoring the formation of these complex structures. These syntheses highlight the versatility of pyrrolidine as a core component in constructing diverse molecular architectures (Halim & Ibrahim, 2022); (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be determined and analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the stereochemistry, bonding, and electronic properties of the molecules. For instance, X-ray crystallography has been used to confirm the stereochemistry of synthesized pyrrolidine derivatives, offering a clear view of their molecular orientation and spatial configuration (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, nucleophilic substitutions, and electrophilic additions, demonstrating their reactivity and functional versatility. These reactions are crucial for further modifications and functionalization of the pyrrolidine core, leading to the synthesis of compounds with desired chemical properties and biological activities (Katritzky et al., 1999).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, and its derivatives have been synthesized through the reaction of substituted benzoic acids with pyrrolidine, using novel methods. The structures of these compounds were confirmed by techniques such as FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These structural analyses are crucial for identifying potential binding sites for allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, highlighting their significance in pharmacological research (Wu et al., 2014).

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including structures related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been synthesized and studied for their conducting properties. These materials, obtained through electropolymerization, exhibit low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronic devices and materials science, where stable and efficient conducting polymers are required (Sotzing et al., 1996).

Pharmacological Potential

Pyrrolidine derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl)pyrrolidine, have been evaluated for their pharmacological potential. Studies have shown that these compounds can exhibit significant anti-fatigue effects, enhancing the forced swimming capacity in animal models. This suggests potential therapeutic applications in conditions related to fatigue or energy metabolism disorders (Wu et al., 2014). Additionally, certain pyrrolidine derivatives have been found to facilitate glutamatergic transmission in the brain, which could have implications for enhancing cognitive functions and memory (Staubli et al., 1994).

Anti-Angiogenesis Activity

Compounds structurally related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been identified as inhibitors of angiogenesis, a process crucial for tumor growth and metastasis. This finding opens avenues for the development of new anti-cancer therapies targeting the angiogenesis pathway (Shin et al., 2008).

Synthetic Chemistry and Catalysis

The pyrrolidine framework is versatile in synthetic chemistry, serving as a key intermediate in various catalytic and synthetic transformations. This includes its use in asymmetric 1,3-dipolar cycloadditions, which are pivotal for generating stereochemically complex pyrrolidine derivatives. These derivatives are valuable in the synthesis of bioactive molecules and natural products, demonstrating the broad utility of pyrrolidine in organic synthesis (Adrio & Carretero, 2019).

Mécanisme D'action

Target of Action

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is an intermediate for the synthesis of Pancratistatin , which is known to have anti-cancer properties . Pancratistatin initiates cell death in cancer cells , making it a potential target for cancer treatment.

Mode of Action

It is known that pancratistatin, for which this compound is an intermediate, initiates cell death in cancer cells . This suggests that the compound may interact with cellular targets to disrupt normal cell function and induce apoptosis, or programmed cell death.

Biochemical Pathways

Pancratistatin has been shown to induce apoptosis in cancer cells , suggesting that this compound may play a role in the regulation of cell death pathways.

Pharmacokinetics

As an intermediate in the synthesis of pancratistatin , its bioavailability and pharmacokinetics would be crucial in determining the effectiveness of the resulting compound.

Result of Action

The primary result of the action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is the synthesis of Pancratistatin , a compound with anti-cancer properties . Pancratistatin initiates cell death in cancer cells , suggesting that this compound may have similar effects.

Propriétés

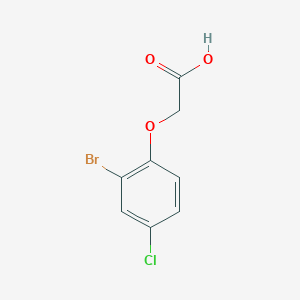

IUPAC Name |

1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNMXDCVKSTQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214918 |

Source

|

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64654-10-0 |

Source

|

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)